molecular formula C10H6N2O B8485134 5-Formyl-1H-indole-3-carbonitrile

5-Formyl-1H-indole-3-carbonitrile

Cat. No.: B8485134
M. Wt: 170.17 g/mol
InChI Key: VVPWHQVLJISOHW-UHFFFAOYSA-N
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Description

5-Formyl-1H-indole-3-carbonitrile is a heterocyclic aromatic compound featuring an indole core substituted with a formyl (-CHO) group at position 5 and a cyano (-CN) group at position 2. This dual functionality renders it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The electron-withdrawing cyano group and the reactive aldehyde moiety enable participation in diverse reactions, including condensations, nucleophilic additions, and cyclizations.

Properties

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

IUPAC Name

5-formyl-1H-indole-3-carbonitrile

InChI

InChI=1S/C10H6N2O/c11-4-8-5-12-10-2-1-7(6-13)3-9(8)10/h1-3,5-6,12H

InChI Key

VVPWHQVLJISOHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)C(=CN2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

3-Formyl-1H-indole-6-carbonitrile
  • Structure: Formyl at position 3, cyano at position 4.
  • Properties : Exhibits a similarity score of 1.00 to 5-Formyl-1H-indole-3-carbonitrile, indicating identical functional groups but differing in substitution patterns .
  • Reactivity : The shifted formyl group may alter regioselectivity in reactions compared to the 5-formyl analog.
Indole-3-carboxaldehyde
  • Properties: Melting point 193–198°C, highlighting higher thermal stability than many cyano-containing analogs due to hydrogen bonding from the aldehyde .
  • Applications : Widely used in synthesizing indole alkaloids and pharmaceutical intermediates .
5-Fluoro-1H-indole-3-carbonitrile
  • Structure: Fluorine at position 5, cyano at position 3.
  • Properties : Similarity score of 0.78 to this compound. The electron-withdrawing fluorine enhances electrophilic substitution resistance compared to the formyl analog .

Functional Group Variations

5-Methyl-3-phenyl-1H-indole-2-carbonitrile
  • Structure: Methyl at position 5, phenyl at position 3, cyano at position 2.
  • Properties : Melting point ~168°C; IR bands at 2189 cm⁻¹ (CN stretch) and 3320 cm⁻¹ (NH stretch). The absence of a formyl group reduces polarity, impacting solubility in polar solvents .
5-Nitro-1H-indole-3-carbonitrile
  • Structure: Nitro at position 5, cyano at position 3.
  • Properties : Similarity score of 0.90. The nitro group introduces strong electron-withdrawing effects, increasing acidity of the indole NH compared to the formyl-substituted compound .

Heterocyclic Analogs

5-Formyl-1H-indazole-3-carbonitrile
  • Structure: Indazole core (two adjacent nitrogen atoms) with formyl at position 5 and cyano at position 3.
  • Properties : Molecular formula C₉H₅N₃O (molar mass 171.16 g/mol). The indazole system enhances metabolic stability in drug design compared to indole derivatives .
5-Bromo-3-(2-pyridyl)-1H-indole-2-carbonitrile
  • Structure: Bromine at position 5, pyridyl at position 3, cyano at position 2.
  • Properties: Molar mass 298.14 g/mol.

Physicochemical and Spectral Comparisons

Compound Melting Point (°C) Key IR Bands (cm⁻¹) Notable NMR Shifts (δ, ppm) Reference
5-Methyl-3-phenyl-1H-indole-2-carbonitrile ~168 2189 (CN), 3320 (NH) 1H-NMR: δ 1.81 (CH₃), 10.8 (NH)
Indole-3-carboxaldehyde 193–198 Not reported 13C-NMR: δ 139.8 (aromatic carbons)
5-Nitro-1H-indole-3-carbonitrile Not reported Not reported Similarity score: 0.90

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